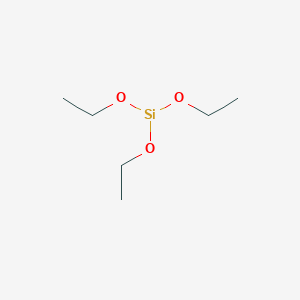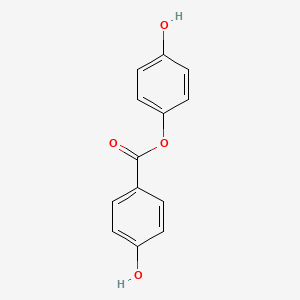
Humulane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Humulane is a terpenoid fundamental parent and a sesquiterpene.
Scientific Research Applications
Phytochemical and Pharmacological Applications
Humulane-type sesquiterpenoids, including α-humulene, β-humulene, and γ-humulene, have been reported to possess anti-tumor, anti-inflammatory, antibacterial, and antiviral activities. A study by Jiao et al. (2018) described the chemical constituents and pharmacological activities of 98 this compound-type sesquiterpenoids, highlighting their potential benefits for further research and the investigation of structure-activity relationships Jiao et al., 2018.
Novel Sesquiterpenoids from Fungi and Plants
Research has led to the discovery of new this compound-type sesquiterpenes from various natural sources. For instance, Luo et al. (2006) isolated five new this compound-type sesquiterpenes from the mushroom Lactarius mitissimus, which were identified through comprehensive spectroscopic techniques Luo et al., 2006. Similarly, compounds with this compound skeletons featuring unique structures such as 2,5-dihydrofuran fragments have been isolated from Xanthium spinosum, showing moderate activity against Coxsackie virus B3 Wang et al., 2021.
Structural Elucidation and Bioactivity
The structural elucidation of this compound derivatives has been a significant focus, with novel methodologies applied to determine their configurations and bioactivities. For example, two enantiomeric this compound sesquiterpenes from Syringa pinnatifolia were characterized using various spectroscopic and computational methods, highlighting their inhibitory effects on NO production in macrophage cells Huang et al., 2021.
Marine Invertebrate-Derived Sesquiterpenoids
Interestingly, this compound-type sesquiterpenoids have also been identified in marine invertebrates, such as the gorgonian Leptogorgia sp. This marks the first report of such compounds from marine sources, with some showing moderate cytotoxicity against human cancer cells Kapustina et al., 2020.
Properties
Molecular Formula |
C15H30 |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1,1,4,8-tetramethylcycloundecane |
InChI |
InChI=1S/C15H30/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h13-14H,5-12H2,1-4H3 |
InChI Key |
UTJJFHJHTZKQSW-UHFFFAOYSA-N |
SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Canonical SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)
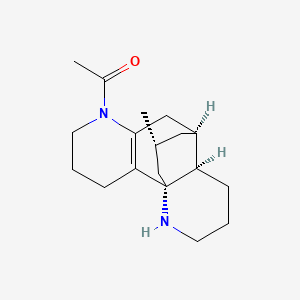
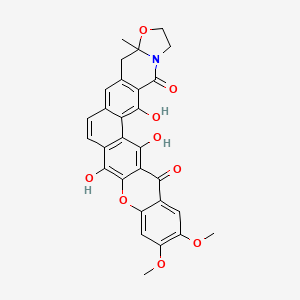

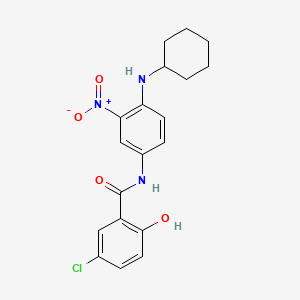
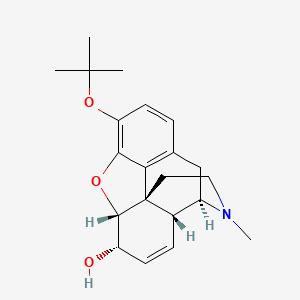
![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)
